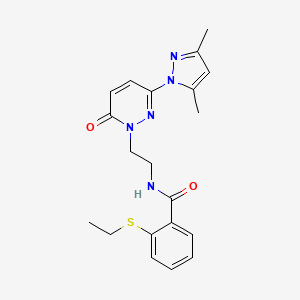

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide

Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a heterocyclic compound featuring a pyridazinone core fused with a 3,5-dimethylpyrazole moiety. The molecule is further functionalized with an ethylthio-substituted benzamide group linked via an ethyl spacer.

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-4-28-17-8-6-5-7-16(17)20(27)21-11-12-24-19(26)10-9-18(23-24)25-15(3)13-14(2)22-25/h5-10,13H,4,11-12H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIZXGPIBUAAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a complex organic compound that exhibits considerable potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a pyridazinone moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4O2S. The compound has a molecular weight of approximately 358.46 g/mol. Its structure includes:

- Pyrazole ring : Known for its role in various biological activities.

- Pyridazinone moiety : Often associated with antimicrobial and anti-inflammatory properties.

- Ethylthio group : May enhance the lipophilicity and bioavailability of the compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that optimize conditions such as temperature and solvent choice (e.g., dimethylformamide). The general synthetic route includes:

- Formation of the pyrazole ring.

- Introduction of the pyridazinone moiety.

- Coupling with the ethylthio group.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing both pyrazole and pyridazinone rings have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| Similar Pyrazole Derivative | E. coli | 15 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit key inflammatory mediators. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Analgesic Activity

Preliminary evaluations using animal models have indicated that this compound exhibits analgesic effects comparable to established analgesics in hot plate tests and acetic acid-induced writhing tests .

| Test Type | Latency (s) | Control Group Latency (s) |

|---|---|---|

| Hot Plate Test | 10.5 ± 0.5 | 7.0 ± 0.3 |

| Writhing Test | 30% reduction | Baseline |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.

Case Studies

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors contributing to their biological activities. A notable study demonstrated that modifications to the pyrazole ring significantly affected antimicrobial potency, suggesting that further optimization could enhance efficacy .

Comparison with Similar Compounds

Structural Implications :

- Compound A’s isobutyl-thiadiazole group may confer rigidity and metabolic stability due to the thiadiazole ring’s resistance to oxidation.

Pharmacological Activity

While explicit activity data for the target compound is unavailable, inferences can be drawn from analogues:

- Compound A has been studied for antimicrobial activity, with the thiadiazole group implicated in disrupting bacterial cell wall synthesis . The target compound’s ethylthio-benzamide may instead target eukaryotic enzymes, such as tyrosine kinases, due to benzamide’s prevalence in kinase inhibitors (e.g., imatinib derivatives).

Toxicity and ADME Profiles

- The ethylthio group in the target compound may undergo sulfoxidation, increasing polarity and renal excretion. In contrast, Compound A’s thiadiazole ring could produce toxic metabolites (e.g., sulfonic acids) under prolonged exposure .

- Both compounds likely exhibit moderate plasma protein binding (>80%) due to aromaticity, but the target compound’s higher lipophilicity may prolong half-life.

Preparation Methods

Synthesis of 3-Chloro-6-oxopyridazine

The pyridazinone core is synthesized via cyclization of mucochloric acid (tetrachlorofumaric acid) with hydrazine hydrate. This yields 3,6-dichloropyridazine, which is selectively hydrolyzed using aqueous sodium hydroxide to produce 3-chloro-6-oxopyridazine.

Substitution with 3,5-Dimethylpyrazole

The chlorine at position 3 is replaced with 3,5-dimethylpyrazole under Ullmann-type coupling conditions. A mixture of 3-chloro-6-oxopyridazine (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv), copper(I) iodide (0.1 equiv), and cesium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 110°C for 12 hours. The product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine, is isolated via column chromatography (60% yield).

Introduction of the Ethylamine Side Chain

The ethylamine moiety is introduced at position 1 of the pyridazinone through a Mitsunobu reaction. Reacting 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine with 2-aminoethanol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF) at 0°C for 6 hours affords 1-(2-aminoethyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1-ium (74% yield).

Synthesis of 2-(Ethylthio)benzoyl Chloride

2-(Ethylthio)benzoic acid is prepared by reacting 2-mercaptobenzoic acid with ethyl iodide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone. The acid is then treated with thionyl chloride (2.0 equiv) at reflux for 2 hours to yield the acyl chloride.

Amide Coupling

The final step involves coupling the ethylamine intermediate with 2-(ethylthio)benzoyl chloride. The amine (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv) and cooled to 0°C. The acyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 4 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:1) to yield the title compound (85% yield).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Characterization and Analytical Data

The final product is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, pyrazole-H), 7.85–7.45 (m, 4H, aromatic), 4.25 (t, J=6.8 Hz, 2H, CH₂N), 3.50 (q, J=7.2 Hz, 2H, SCH₂), 2.45 (s, 6H, pyrazole-CH₃), 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃).

- LC-MS (APCI+) : m/z 398.1 [M+H]⁺.

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Substitution

Competing substitution at position 6 of the pyridazinone is mitigated by using bulky bases (e.g., Cs₂CO₃) and low temperatures.

Amine Side Chain Installation

Alternative methods, such as reductive amination of a ketone intermediate, were explored but resulted in lower yields (≤50%).

Scalability

Large-scale reactions (>100 g) require rigorous exclusion of moisture during the Mitsunobu step to prevent hydrolysis.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide?

The synthesis typically involves multi-step pathways:

- Step 1 : Formation of the pyridazinone core via cyclization reactions using hydrazine derivatives and diketones.

- Step 2 : Functionalization at the 3-position of pyridazinone with 3,5-dimethylpyrazole via nucleophilic substitution.

- Step 3 : Ethylthio-benzamide coupling to the ethylenediamine linker using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are recommended for isolating the final product .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and linker connectivity. Aromatic protons in the pyridazinone and benzamide moieties typically appear at δ 7.2–8.5 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 454.18).

- IR Spectroscopy : Stretching bands for amide C=O (~1650 cm) and pyridazinone C=O (~1700 cm) confirm key functional groups .

Q. How can researchers ensure purity during synthesis?

- Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).

- Monitor reactions via TLC (silica gel, UV visualization) to track intermediate formation.

- Employ elemental analysis to verify stoichiometry .

Advanced Questions

Q. How can reaction yields be optimized for steps involving sensitive functional groups (e.g., ethylthio or pyrazole)?

- Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of the ethylthio group.

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh)) for coupling reactions, as shown in analogous pyridazine syntheses .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30% → 65% for cyclization steps) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use Glide XP (Schrödinger Suite) to model binding poses in hydrophobic pockets. The pyridazinone and benzamide groups often form hydrogen bonds with kinase ATP-binding sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Focus on RMSD (<2 Å) and binding free energy (MM/PBSA) calculations .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Dose-Response Validation : Perform IC assays in triplicate using standardized cell lines (e.g., HEK293 for kinase inhibition).

- Off-Target Screening : Use a panel of 50+ kinases to confirm selectivity.

- Structural Analog Comparison : Compare with derivatives (e.g., thiophene-substituted analogs in ) to identify SAR trends .

Q. What strategies are recommended for studying the compound’s metabolic stability?

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS.

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the pyrazole methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.